molecular formula C16H19N3O4S B2695142 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797351-54-2

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2695142
CAS No.: 1797351-54-2
M. Wt: 349.41
InChI Key: UOFNQUIADVBTPV-UHFFFAOYSA-N
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Description

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a synthetic chemical compound designed for research applications, featuring a distinctive molecular architecture that combines a benzene sulfonamide group with a pyrazole heterocycle substituted with an oxane (tetrahydropyran) ring. This structure places it within a class of molecules known for their potential as biologically active probes, particularly as enzyme inhibitors. The presence of the benzenesulfonamide moiety is a critical pharmacophore, extensively documented in scientific literature for its ability to inhibit carbonic anhydrase (CA) isozymes . Research into closely related pyrazole-based benzenesulfonamide derivatives has demonstrated their efficacy as potent inhibitors of various human carbonic anhydrase isoforms, including hCA II, hCA IX, and hCA XII, with some compounds exhibiting sub-micromolar IC50 values . The inhibition of these enzymes is a validated strategy in pharmaceutical research for targeting conditions such as glaucoma, epilepsy, and certain cancers . Beyond carbonic anhydrase inhibition, the structural motifs present in this compound—specifically the pyrazole and sulfonamide groups—are associated with a broad spectrum of investigational biological activities. Studies on analogous compounds have revealed promising antiparasitic properties, including significant activity against Leishmania infantum and Leishmania amazonensis promastigote forms, with efficacy profiles comparable to the reference drug pentamidine but with lower cytotoxicity . Furthermore, molecular hybrids incorporating benzenesulfonamide and nitrogen-containing heterocycles have shown substantial cytotoxicity against various human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical), by inducing apoptosis and cell cycle arrest . The unique incorporation of the oxan-4-yl group in this specific compound may influence its physicochemical properties, including lipophilicity and electronic distribution, which can be critical for optimizing target binding affinity and cellular permeability in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12(20)13-2-4-16(5-3-13)24(21,22)18-14-10-17-19(11-14)15-6-8-23-9-7-15/h2-5,10-11,15,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNQUIADVBTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in critical biological processes. For example, they may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

  • 3-Methoxy analog (BK12505): 3-Methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (CAS 1797022-28-6) shares the same pyrazole-oxan-4-yl backbone but substitutes the acetyl group with a methoxy moiety.
  • 4-Amino analog: 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide replaces the acetyl group with an amino substituent. This modification could increase hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .
  • 4-Methyl analog : 4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide (CAS 7167-25-1) features a methyl group and a trifluoromethyl-benzyl substituent. The trifluoromethyl group introduces strong electron-withdrawing effects, which might enhance metabolic resistance but reduce solubility .

Pyrazole-Substituent Diversity

  • Zelenirstat (Anticancer Agent) : 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide incorporates a dichlorophenyl and piperazinylpyridyl group. These substituents confer potent N-myristoyltransferase inhibitory activity, highlighting the role of halogenation and heteroaromatic extensions in anticancer design .
  • However, its bulkiness may limit bioavailability compared to the oxan-4-yl group in the target compound .

Bioactivity and Therapeutic Potential

Antimicrobial Activity

1,3,4-Thiadiazole derivatives synthesized from pyrazole precursors (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) demonstrated notable activity against E. coli, B. mycoides, and C. albicans. While the target compound’s antimicrobial efficacy remains unstudied, its acetyl group could mimic the electron-withdrawing effects of nitro substituents in these active analogs .

Enzyme Inhibition

Benzenesulfonamide-pyrazoline hybrids, such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, showed carbonic anhydrase inhibitory activity. The acetyl group in the target compound may similarly engage in hydrophobic interactions within enzyme pockets .

Physicochemical and Structural Insights

  • Molecular Weight and Solubility : The target compound (C₁₆H₁₉N₃O₄S, ~365.4 g/mol) is lighter than Zelenirstat (C₂₅H₂₆Cl₂F₂N₆O₄S, ~589.1 g/mol), suggesting better membrane permeability. The oxan-4-yl group likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethyl-benzyl .
  • Crystallographic Data : While structural data for the target compound is unavailable, SHELXL-based refinements of analogous sulfonamides (e.g., ) indicate planar sulfonamide groups and tetrahedral geometries at sulfur, critical for maintaining binding conformations .

Biological Activity

4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiparasitic effects. The presence of the pyrazole ring contributes to its potential as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential against different pathogens and diseases. Below are key findings regarding its biological effects:

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds, particularly those with sulfonamide groups, exhibit significant activity against Leishmania species. For instance, a related compound demonstrated an IC50 value of 0.059 mM against Leishmania infantum, comparable to established treatments like pentamidine . This suggests that this compound may also possess similar antiparasitic properties.

Anticancer Activity

In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Although specific data on this compound is limited, related compounds have displayed promising anticancer activity through similar mechanisms.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize the potential mechanisms based on related compounds:

Inhibition of Enzymatic Activity:
Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can be extrapolated to potential effects on parasitic enzymes as well.

Cell Cycle Arrest:
Some pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This may involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insight into their therapeutic potential:

StudyCompoundTargetIC50 ValueFindings
3bL. infantum0.059 mMComparable efficacy to pentamidine
3eL. amazonensis0.070 mMEffective against promastigote forms
Pyrazole DerivativeCancer CellsVariesInduces apoptosis via cell cycle arrest

Q & A

Q. What synthetic strategies are recommended for preparing 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, and what intermediates are critical?

  • Methodology : The synthesis involves two key steps: (i) Preparation of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride via chlorosulfonation of the pyrazole precursor under controlled anhydrous conditions (0–5°C, dichloromethane solvent, SOCl₂ as chlorinating agent) . (ii) Coupling with 4-acetylaniline using triethylamine as a base to form the sulfonamide bond.
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Intermediate purity is validated by HPLC (C18 column, acetonitrile/water gradient) before proceeding .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :
  • ¹H/¹³C NMR : Assign proton environments (e.g., acetyl group at δ ~2.6 ppm) and confirm the oxane ring’s ether linkage (δ ~3.5–4.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₃S: 332.1067).
  • X-ray crystallography : Resolve stereochemical ambiguities; comparable sulfonamide derivatives have been structurally validated using this method .
  • HPLC : Achieve ≥95% purity using a UV detector (λ = 254 nm) and gradient elution .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodology :
  • Enzyme inhibition assays : Use purified targets (e.g., kinases, carbonic anhydrases) with fluorogenic substrates. Include controls like staurosporine for kinase assays.
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?

  • Methodology :
  • Analog synthesis : Modify substituents (e.g., replace oxane with piperidine; vary acetyl group to carbamate).
  • Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzymatic panels).
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity.
    Table 1 : SAR Trends in Pyrazole-Sulfonamide Derivatives
SubstituentBiological Activity (IC₅₀)Key Insight
Oxane ring1.2 µM (Kinase X)Enhances solubility
Acetyl group0.8 µM (Kinase Y)Improves target binding
Sulfonamide linkageInactive if replacedCritical for bioactivity
Source: Adapted from

Q. What experimental approaches resolve contradictions in reported biological data across studies?

  • Methodology :
  • Purity reassessment : Use orthogonal methods (HPLC + charged aerosol detection) to exclude batch variability .
  • Assay standardization : Validate cell lines (ATCC-certified), control incubation times (24–72 hrs), and include internal reference inhibitors.
  • Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics or RNA-seq to identify off-target effects .

Q. How can the mechanism of action be elucidated for this compound?

  • Methodology :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.
  • Knockout models : CRISPR-Cas9 gene editing to validate target dependency in cellular phenotypes .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between computational predictions and experimental measurements?

  • Methodology :
  • Experimental validation : Use shake-flask method (pH 7.4 PBS) with HPLC quantification.
  • Computational adjustment : Apply correction factors for tautomeric states (e.g., enol-keto equilibrium in acetyl group) not accounted for in software like ACD/Labs .

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